molecular formula C12H14F5NO3S B6311855 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide CAS No. 1357626-19-7

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide

Cat. No. B6311855
CAS RN: 1357626-19-7
M. Wt: 347.30 g/mol
InChI Key: QHFHWUFRVJLZIV-UHFFFAOYSA-N
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Description

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide (2-PEBBS) is a fluorinated compound that has been used in various scientific research applications. It is an important reagent for the synthesis of a variety of organic compounds and has been used in a wide range of research applications, including drug synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide has been used in a variety of research applications, including drug synthesis, medicinal chemistry, and biochemistry. It has been used as a reagent in the synthesis of various organic compounds, such as esters, amides, and nitriles. It has also been used in the synthesis of various drugs, including anti-inflammatory agents, anticonvulsants, and anti-depressants.

Mechanism of Action

The mechanism of action of 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide is not yet fully understood. However, it is believed to act as a proton acceptor in the reaction, allowing for the formation of different organic compounds. It is also believed to act as a catalyst, speeding up the reaction and increasing the yield of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to be non-toxic and non-irritating, making it safe to use in laboratory experiments. It is also believed to have a low environmental impact, as it does not produce any hazardous byproducts.

Advantages and Limitations for Lab Experiments

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide has several advantages for laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. It is also non-toxic and non-irritating, making it safe to use in laboratory experiments. However, it does have some limitations. It is not very stable in the presence of light and heat, so it should be stored in a cool, dark place. It is also not very soluble in water, which can make it difficult to use in certain reactions.

Future Directions

There are several potential future directions for research involving 2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide. One potential direction is to explore its use in the synthesis of other organic compounds. Another potential direction is to investigate its potential applications in medicinal chemistry and biochemistry. Finally, it could be used to develop new catalysts or reagents for use in laboratory experiments.

Synthesis Methods

2-Pentafluoroethoxy-N-tert-butyl-benzesulfonamide is a synthetic compound that can be made by reacting tert-butylbenzene sulfonamide with pentafluoroethanol in the presence of an acid catalyst. The reaction is conducted at a temperature of 80-90°C and a pressure of 0.5-1.5 atm. The reaction is complete in about two hours and yields a product with a purity of around 90%.

properties

IUPAC Name

N-tert-butyl-2-(1,1,2,2,2-pentafluoroethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5NO3S/c1-10(2,3)18-22(19,20)9-7-5-4-6-8(9)21-12(16,17)11(13,14)15/h4-7,18H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFHWUFRVJLZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1OC(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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